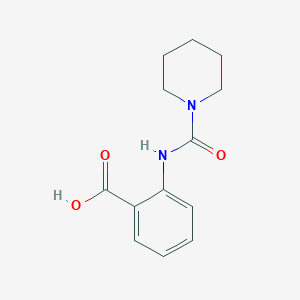

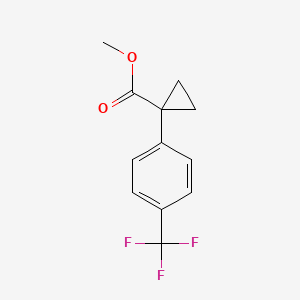

1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom . It also contains a phenyl group, which is a functional group made up of six carbon atoms attached in a cyclic manner, known as a benzene ring . The cyclopropanecarboxylic acid methyl ester part suggests the presence of a cyclopropane ring (a three-carbon ring) and a carboxylic acid ester functional group .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the trifluoromethyl group can participate in various reactions due to the unique properties of fluorine . The Suzuki–Miyaura coupling mentioned earlier is one such reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. Trifluoromethyl groups, for example, are known to significantly influence the properties of the molecules they are part of due to the high electronegativity of fluorine .Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Evaluation

1-(4-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid methyl ester and its derivatives are explored for their potential in synthesizing complex chemical structures and evaluating their biological activities. For instance, the synthesis of bromophenol derivatives with cyclopropyl moiety involves ring opening of cyclopropane, yielding compounds that are effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These inhibitors are crucial in treating diseases like Alzheimer's, Parkinson's, and ataxia (Boztaş et al., 2019).

Fluorinated Compound Synthesis

The compound also serves as a platform for synthesizing fluorinated cyclopropane derivatives. These derivatives are valuable in creating biologically active molecules due to the unique properties imparted by the trifluoromethyl group. For example, derivatives of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid have been prepared starting from trifluoropropanoic acid or its methyl ester, showcasing the compound's versatility as a building block for difunctional trifluoromethylcyclopentane derivatives (Grellepois et al., 2012).

Ring Cleavage and Fluoroalkylation

Another significant application involves the use of tertiary cyclopropanols derived from carboxylic esters in synthesizing distally fluorinated ketones. This process uses cyclopropane ring cleavage reactions facilitated by copper catalysts and sodium triflinate, leading to β-trifluoromethyl ketones. This method exemplifies the compound's utility in fluoroalkylation, contributing to the synthesis of fluorinated ketones with potential pharmaceutical relevance (Konik et al., 2017).

Environmental and Health Monitoring

Moreover, derivatives of the subject compound have been investigated for their environmental presence and potential as biomarkers. Studies on the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), related to the compound's family, highlight the importance of monitoring synthetic chemicals in the environment and assessing their impact on human health (Silva et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c1-17-10(16)11(6-7-11)8-2-4-9(5-3-8)12(13,14)15/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRJROCWZNKLTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-Bromophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732382.png)

![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2732383.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732393.png)

![3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2732394.png)

![1-[2-(4-Ethoxyanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2732395.png)

![Methyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylate](/img/structure/B2732401.png)